

A Technical Guide to DL-Lanthionine: Structure, Synthesis, and Biological Significance

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Compound of Interest

Compound Name: *DL-lanthionine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **DL-lanthionine**, a non-proteinogenic amino acid characterized by a thioether linkage. It covers its chemical structure, physicochemical properties, biological roles, and detailed experimental protocols for its synthesis.

Chemical Structure and Properties of DL-Lanthionine

DL-Lanthionine, chemically known as (2R)-2-amino-3-[(2S)-2-amino-2-carboxyethyl]sulfanylpropanoic acid, is a thioether analog of cystine. It is composed of two alanine residues linked at their β -carbons by a single sulfur atom. The designation "DL" indicates that it is a racemic mixture of D- and L-stereoisomers. The structure also includes a meso form.

The chemical formula for lanthionine is $C_6H_{12}N_2O_4S$.^[1] It was first isolated in 1941 from wool treated with sodium carbonate and was subsequently synthesized by the alkylation of cysteine with β -chloroalanine.^[1]

Caption: Chemical structure of a lanthionine stereoisomer.

Quantitative Data

The physical and chemical properties of lanthionine isomers are summarized in the table below for easy comparison.

Property	L-Lanthionine	DL-Lanthionine	meso-Lanthionine	Reference(s)
Molecular Formula	C ₆ H ₁₂ N ₂ O ₄ S	C ₆ H ₁₂ N ₂ O ₄ S	C ₆ H ₁₂ N ₂ O ₄ S	[1]
Molecular Weight	208.24 g/mol	208.24 g/mol	208.24 g/mol	[1]
Melting Point (°C)	295-296 (decomposes)	286-292 (decomposes)	304 (decomposes)	[1]
CAS Number	922-55-4	3183-08-2	496-98-0	
Appearance	Elongated hexagonal plates	Elongated hexagonal plates	Six-sided plates	
Solubility	Sparingly soluble in water; soluble in dilute acids and alkalis	Sparingly soluble in water; soluble in dilute acids and alkalis	Sparingly soluble in water; soluble in dilute acids and alkalis	

Biological Significance and Signaling Pathways

Lanthionine is found in a variety of natural sources, including human hair, lactalbumin, and feathers. It is a key structural component of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptide antibiotics.

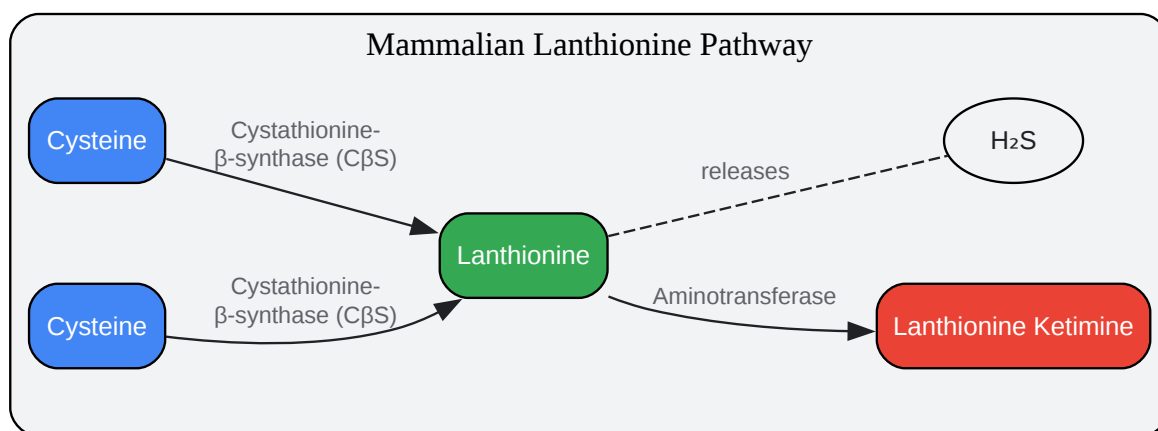
Lantibiotics and Antimicrobial Activity

Lantibiotics, such as nisin (a food preservative) and epidermin, contain lanthionine and methyllanthionine residues that form intramolecular thioether bridges. These bridges create a rigid, cyclic structure that is crucial for their antimicrobial activity. The specific stereochemistry of lanthionine (typically D,L) within these peptides is essential for their biological function; replacement with L,L-stereoisomers can lead to a complete loss of activity.

Mammalian Biosynthesis and Metabolism

In mammals, lanthionine is considered a non-proteinogenic amino acid formed as a byproduct of the transsulfuration pathway, which is responsible for cysteine and homocysteine metabolism. The enzyme cystathionine- β -synthase (C β S) can catalyze the condensation of two cysteine molecules to form lanthionine, releasing hydrogen sulfide (H₂S) in the process.

Lanthionine can be further metabolized in the brain by an aminotransferase to form lanthionine ketimine (LK). LK has been shown to possess neuroprotective, neuritogenic, and anti-inflammatory properties, suggesting a potential physiological role for lanthionine and its metabolites in the central nervous system.



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Caption: Biosynthesis and metabolism of lanthionine in mammals.

Experimental Protocols

This section provides a detailed methodology for the chemical synthesis of **DL-lanthionine**.

Synthesis of DL-Lanthionine via Alkylation of Cysteine with β -Chloroalanine

This protocol is based on the original synthesis method and involves the reaction of cysteine with β -chloroalanine under basic conditions.

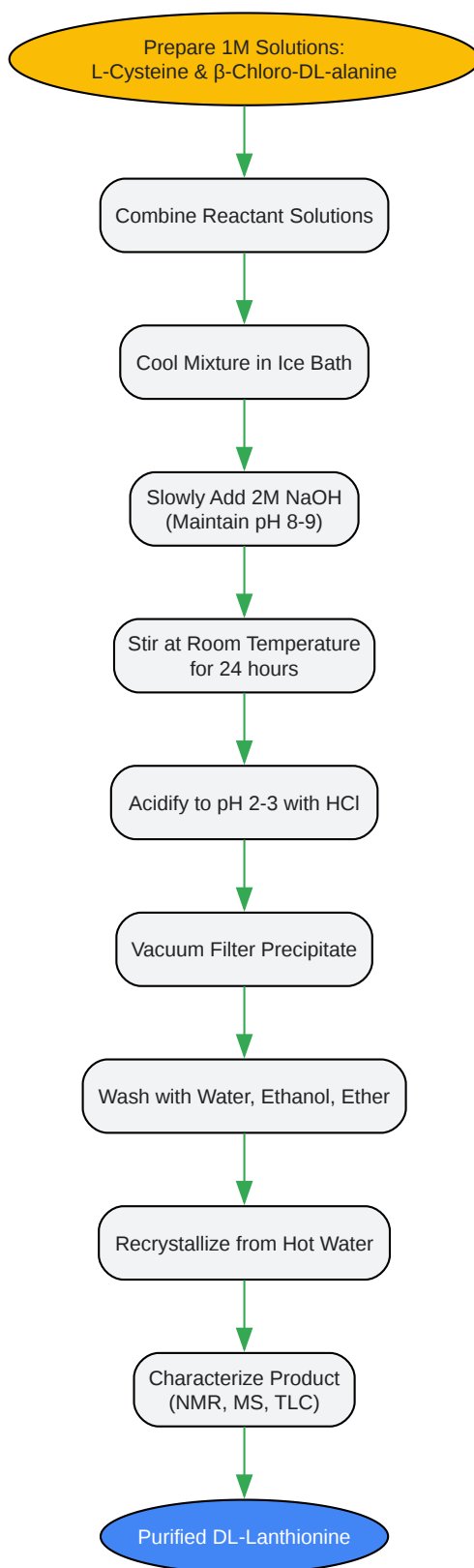
Materials:

- L-Cysteine hydrochloride monohydrate
- β -Chloro-DL-alanine hydrochloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Ethanol
- Diethyl ether
- Deionized water

Procedure:

- Preparation of Reactant Solutions:
 - Dissolve L-cysteine hydrochloride monohydrate in deionized water to a final concentration of 1 M.
 - In a separate flask, dissolve β -chloro-DL-alanine hydrochloride in deionized water to a final concentration of 1 M.
- Reaction:
 - In a round-bottom flask equipped with a magnetic stirrer, combine equal molar amounts of the L-cysteine and β -chloro-DL-alanine solutions.
 - Cool the mixture in an ice bath.
 - Slowly add a 2 M solution of sodium hydroxide dropwise while stirring, maintaining the pH of the solution between 8 and 9. The reaction is exothermic, so slow addition is crucial.
 - After the addition of NaOH is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Isolation and Purification:

- After 24 hours, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the crude **DL-lanthionine**.
- Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by a wash with cold ethanol and finally with diethyl ether to remove any unreacted starting materials and byproducts.
- Recrystallize the crude product from hot water to obtain purified **DL-lanthionine**.
- Characterization:
 - The final product can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity. Thin-Layer Chromatography (TLC) can be used to monitor the progress of the reaction.



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Caption: Workflow for the chemical synthesis of **DL-lanthionine**.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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